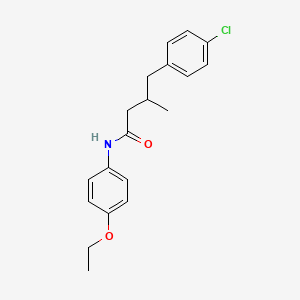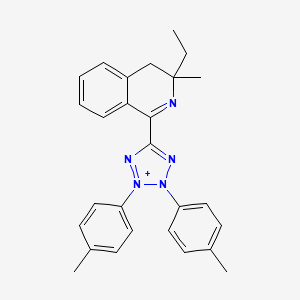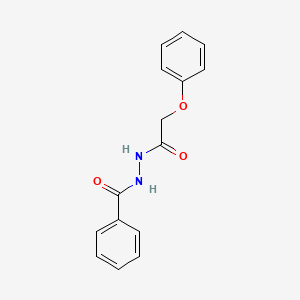
4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-氯苯基)-N-(4-乙氧基苯基)-3-甲基丁酰胺是一种有机化合物,其结构中包含一个氯苯基和一个乙氧基苯基基团连接到丁酰胺主链上。
准备方法
合成路线和反应条件
4-(4-氯苯基)-N-(4-乙氧基苯基)-3-甲基丁酰胺的合成通常涉及在三乙胺等碱的存在下,使4-氯苯甲酰氯与4-乙氧基苯胺反应。反应在无水条件下进行,以防止酰氯的水解。然后,通过重结晶或柱色谱法纯化产物。
工业生产方法
在工业环境中,可以使用连续流反应器扩大合成规模,以确保产品质量和产率的一致性。使用自动化系统进行试剂添加和产物分离可以提高效率并降低生产成本。
化学反应分析
反应类型
4-(4-氯苯基)-N-(4-乙氧基苯基)-3-甲基丁酰胺可以进行多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等强氧化剂进行氧化。
还原: 可以使用氢化铝锂或硼氢化钠等还原剂进行还原。
取代: 氯苯基基团可以进行亲核取代反应,其中氯原子被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水醚中的氢化铝锂。
取代: 极性溶剂中的氢氧化钠或其他强碱。
主要生成物
氧化: 形成羧酸或酮。
还原: 形成胺或醇。
取代: 形成取代的苯基衍生物。
科学研究应用
4-(4-氯苯基)-N-(4-乙氧基苯基)-3-甲基丁酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的合成砌块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其在药物开发中的潜在用途,特别是设计新的治疗剂。
工业: 用于生产特种化学品和材料。
作用机制
4-(4-氯苯基)-N-(4-乙氧基苯基)-3-甲基丁酰胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可能会与酶或受体结合,改变其活性,并导致各种生物学效应。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- 4-氯苯基 4-乙氧基苯基砜
- 4-氯苯基苯醚
- 4-氯苯基 4-苯氧基苯基砜
独特之处
4-(4-氯苯基)-N-(4-乙氧基苯基)-3-甲基丁酰胺由于其官能团的特定组合而独一无二,这赋予了其独特的化学和生物学特性。与类似化合物相比,它可能表现出不同的反应模式和生物活性,使其在特定研究和工业应用中具有价值。
属性
分子式 |
C19H22ClNO2 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C19H22ClNO2/c1-3-23-18-10-8-17(9-11-18)21-19(22)13-14(2)12-15-4-6-16(20)7-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,22) |
InChI 键 |
CZQKAWQCGGEOBC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11699991.png)
![2-(4-Butoxyphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B11699994.png)
![2,3-dimethoxy-6-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11699999.png)

![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide](/img/structure/B11700010.png)
![4-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11700013.png)

![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700045.png)
![N'-[4-(benzyloxy)benzylidene]isonicotinohydrazide](/img/structure/B11700052.png)
![2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide](/img/structure/B11700054.png)
![(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide](/img/structure/B11700071.png)

![4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11700079.png)
![(3E)-1-(2-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11700087.png)
